molecular formula C6H8BrN3O3 B3038643 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole CAS No. 881376-06-3

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Cat. No.: B3038643
CAS No.: 881376-06-3
M. Wt: 250.05 g/mol
InChI Key: NVQTXTHOUGCEDY-UHFFFAOYSA-N
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Description

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is a heterocyclic compound containing a five-membered imidazole ring. This compound is characterized by the presence of a bromine atom at position 2, an ethoxymethyl group at position 1, and a nitro group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole typically involves a multi-step process. One common method includes the bromination of 1-(ethoxymethyl)-4-nitro-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The ethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

    Substitution: Formation of 1-(ethoxymethyl)-4-nitro-1H-imidazole derivatives.

    Reduction: Formation of 2-amino-1-(ethoxymethyl)-4-nitro-1H-imidazole.

    Oxidation: Formation of 2-bromo-1-(carboxymethyl)-4-nitro-1H-imidazole.

Scientific Research Applications

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole has several applications in scientific research:

    Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Ligand Development: The compound can be modified to create ligands that bind to specific sites on other molecules, influencing their activity and selectivity in chemical reactions.

    Functional Materials: Its unique properties allow exploration in the development of functional materials with specific electrical, optical, or magnetic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the reactivity of the imidazole ring. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • 2-Bromo-1-(methoxymethyl)-1H-imidazole
  • 5-Bromo-2-propyl-1H-imidazole
  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

Comparison: Compared to similar compounds, 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is unique due to the presence of both a bromine atom and a nitro group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological studies .

Properties

IUPAC Name

2-bromo-1-(ethoxymethyl)-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O3/c1-2-13-4-9-3-5(10(11)12)8-6(9)7/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQTXTHOUGCEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(N=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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